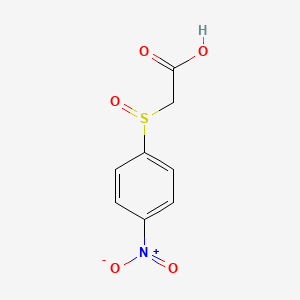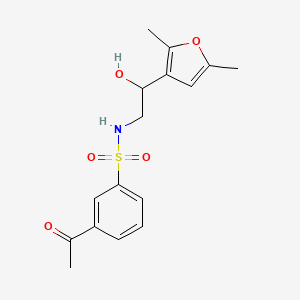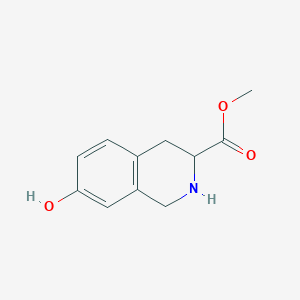
Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Safety Information :
- MSDS: Link
Synthesis Analysis
The synthesis of this compound involves cyclization reactions. For instance, one method utilizes phenylethylamine and dimethoxymethane in the presence of aqueous HCl to yield the desired tetrahydroisoquinoline product .
Molecular Structure Analysis
The molecular structure of Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is characterized by a tetrahydroisoquinoline core with a carboxylate group and a hydroxyl group. The 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including cyclizations, deprotonations, and electrophilic additions. These reactions play a crucial role in its synthesis and modification .
科学的研究の応用
Enzymatic Reactions and Biosynthesis
Mammalian Alkaloid Conversion : Tetrahydroisoquinoline-1-carboxylic acids derived from dopamine undergo specific methylations, suggesting that mammals may synthesize morphine from similar isoquinoline precursors (Brossi, 1991).
Enzymatic Oxidation : Tetrahydroisoquinoline-1-carboxylic acids with 6- or 7-hydroxy substituents undergo oxidative decarboxylation, yielding 3,4-dihydroisoquinolines, highlighting the potential for these compounds in enzymatic studies (Coutts et al., 1980).
Synthesis and Chemical Properties
Novel Synthesis : Protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been synthesized via two convergent routes, demonstrating the compound's potential in organic synthesis (Lerestif et al., 1999).
Unusual Oxidation Techniques : Methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate shows unique reactions with thionyl chloride, resulting in novel synthetic pathways (Beattie & Hales, 1992).
Pharmacological and Biological Evaluation
PPAR Gamma Agonists : A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated, identifying potent PPAR gamma agonists with potential for diabetes treatment (Azukizawa et al., 2008).
Neuroprotective and Neurotoxic Activities : Certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been shown to affect the locomotor activity of mice, suggesting neuroprotective or neurotoxic properties (Nakagawa et al., 1996).
Antioxidant Properties : N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid exhibits high electron-donating activity and strong antioxidant properties, highlighting its potential in oxidative stress research (Kawashima et al., 1979).
Miscellaneous Applications
- Renal Vasodilation Activity : Certain 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent renal vasodilators, with selectivity towards DA1 receptors, useful for treating renal insufficiency and hypertension (Anan et al., 1991).
Safety and Hazards
特性
IUPAC Name |
methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10/h2-4,10,12-13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHRGPSCUPBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

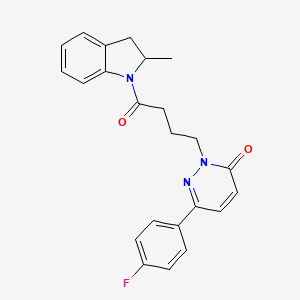
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)


![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
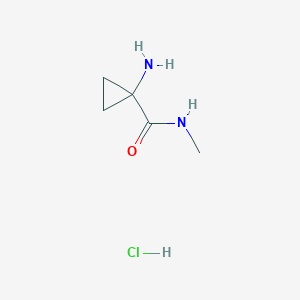
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)

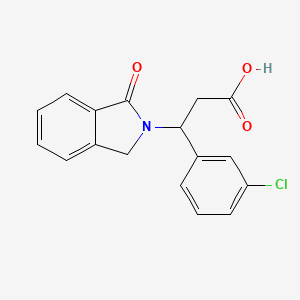
![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)
